Benzimidazole
Benzimidazole
Benzimidazole appears as white tabular crystals. (NTP, 1992)
1H-benzimidazole is the 1H-tautomer of benzimidazole. It is a benzimidazole and a polycyclic heteroarene. It is a conjugate acid of a benzimidazolide. It is a tautomer of a 4H-benzimidazole, a 2H-benzimidazole and a 3aH-benzimidazole.
1H-benzimidazole is the 1H-tautomer of benzimidazole. It is a benzimidazole and a polycyclic heteroarene. It is a conjugate acid of a benzimidazolide. It is a tautomer of a 4H-benzimidazole, a 2H-benzimidazole and a 3aH-benzimidazole.
Brand Name:
Vulcanchem
CAS No.:
51-17-2
VCID:
VC20875615
InChI:
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
SMILES:
C1=CC=C2C(=C1)NC=N2
Molecular Formula:
C7H6N2
Molecular Weight:
118.14 g/mol
Benzimidazole
CAS No.: 51-17-2
Cat. No.: VC20875615
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzimidazole appears as white tabular crystals. (NTP, 1992) 1H-benzimidazole is the 1H-tautomer of benzimidazole. It is a benzimidazole and a polycyclic heteroarene. It is a conjugate acid of a benzimidazolide. It is a tautomer of a 4H-benzimidazole, a 2H-benzimidazole and a 3aH-benzimidazole. |
|---|---|
| CAS No. | 51-17-2 |
| Molecular Formula | C7H6N2 |
| Molecular Weight | 118.14 g/mol |
| IUPAC Name | 1H-benzimidazole |
| Standard InChI | InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9) |
| Standard InChI Key | HYZJCKYKOHLVJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC=N2 |
| Canonical SMILES | C1=CC=C2C(=C1)NC=N2 |
| Appearance | Powder |
| Boiling Point | greater than 680 °F at 760 mmHg (NTP, 1992) >360 °C |
| Colorform | RHOMBIC, BIPYRAMIDAL PLATES IN WATER Tabular crystals Othrorombic and monoclinic modifications |
| Melting Point | 338 to 342 °F (NTP, 1992) 170.5 °C |
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